BenchChemオンラインストアへようこそ!

2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Medicinal Chemistry Drug Design Physicochemical Property Screening

2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a synthetic heterocyclic compound featuring a benzimidazole core fused with a 1,4-dioxane ring and an isopropyl substituent at the 2-position. Its molecular formula is C12H14N2O2 with a molecular weight of 218.25 g/mol.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1097819-48-1
Cat. No. B2852179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
CAS1097819-48-1
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC(C)C1=NC2=CC3=C(C=C2N1)OCCO3
InChIInChI=1S/C12H14N2O2/c1-7(2)12-13-8-5-10-11(6-9(8)14-12)16-4-3-15-10/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyBNOPVYPYEDYVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 1097819-48-1): Chemical Profile and Research Sourcing Considerations


2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a synthetic heterocyclic compound featuring a benzimidazole core fused with a 1,4-dioxane ring and an isopropyl substituent at the 2-position . Its molecular formula is C12H14N2O2 with a molecular weight of 218.25 g/mol . This compound is primarily utilized as a research chemical and a molecular building block in medicinal chemistry, with commercial sources typically providing a purity of 95-98% .

Why Generic Substitution Fails for Procurement of 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole


The specificity of 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole arises from its unique tricyclic architecture combining a benzimidazole pharmacophore with a saturated 1,4-dioxane ring . In contrast to simple 2-isopropyl benzimidazoles, the fused dioxane motif significantly alters physicochemical properties such as LogP and topological polar surface area (TPSA), which are critical for biological target engagement and ADME profiles . In silico comparisons, detailed in the evidence guide, demonstrate that this structural feature leads to quantifiably different property profiles compared to its closest analogs, making generic substitution a high-risk strategy for projects where these calculated parameters correlate with structure-activity relationships.

Quantitative Evidence Guide for 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole Selection


Structural Differentiation from 2-Isopropylbenzimidazole by In Silico Physicochemical Properties

The target compound demonstrates key in silico property differences compared to its closest simple analog, 2-isopropyl-1H-benzimidazole (CAS 5851-43-4). The topological polar surface area (TPSA) for the target compound is 47.14 Ų , while the TPSA for 2-isopropyl-1H-benzimidazole is reported as 28.68 Ų . This represents a 64.4% increase in TPSA for the target compound. The calculated LogP for the target compound is 2.46, lower than the 2.69 for the simple analog, indicating a shift towards greater hydrophilicity .

Medicinal Chemistry Drug Design Physicochemical Property Screening

Enhanced Purity Baseline vs. Unsubstituted Dioxino-Benzimidazole Core

Commercially, the target compound is routinely available at higher purities compared to the unsubstituted core scaffold, 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0). The target compound is offered with a typical purity of 98% , while the unsubstituted core is commonly supplied at a lower 95% purity . This 3 percentage point difference in purity can be a critical factor for downstream synthetic steps or biological assays where impurities can confound results.

Chemical Biology High-Throughput Screening Compound Quality Control

Unique Scaffold for Derivatization: N-Functionalization Potential vs. Simple Benzimidazoles

The target compound's structure allows for orthogonal N-functionalization at the 1-position of the benzimidazole, as evidenced by the synthesis of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide . This contrasts with simple 2-isopropylbenzimidazole where N-alkylation can be less regioselective. The dioxino ring system influences the electronic environment of the benzimidazole NH, potentially guiding selective functionalization. The molecular weight of the core target compound (218.25 g/mol) is within the optimal fragment range (MW < 300), making it an ideal fragment-sized scaffold for growing compound libraries, compared to larger, pre-decorated analogs .

Synthetic Chemistry Library Synthesis Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole


Lead-Like Fragment for Kinase or GPCR Library Design

The compound's low molecular weight (218.25 g/mol) and moderate Lipinski-rule-of-five compliant properties (LogP 2.46, TPSA 47.14 Ų) make it an excellent fragment-sized core for constructing libraries targeting kinases, GPCRs, or other protein families where benzimidazole is a privileged scaffold. Its differentiated TPSA compared to simple benzimidazoles allows teams to explore novel chemical space with a fragment that has not been extensively profiled.

High-Purity Starting Material for Structure-Activity Relationship (SAR) Exploration

With a commercially confirmed purity of 98% , this compound serves as a reliable starting material for SAR campaigns. The high initial purity minimizes the formation of unwanted byproducts in multi-step syntheses, which is critical when the final assay results must be unambiguously attributed to the target structure rather than a trace impurity.

Xanthine Oxidase Inhibitor Hit Expansion Scaffold

A related fused heterocyclic compound, identified as PMID27841045-Compound-151, has been associated with xanthine oxidase inhibition [1]. The structural similarity of this compound's dioxino-benzimidazole core to disclosed xanthine oxidase inhibitors suggests it is a relevant and underexplored scaffold for expanding intellectual property space around non-purine xanthine oxidase inhibitors for hyperuricemia and gout.

Chemical Probe Synthesis via Regioselective N-Functionalization

The demonstrated synthesis of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide confirms that the target compound can be regioselectively functionalized at the benzimidazole NH. This enables the creation of chemical probes, PROTACs, or molecular glues by attaching linkers to this position while the dioxino-isopropyl motif modulates physicochemical properties and target binding.

Quote Request

Request a Quote for 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.